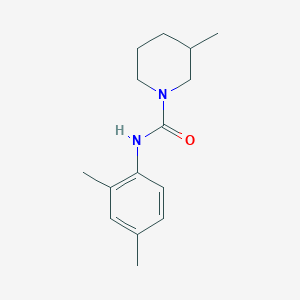![molecular formula C20H16ClNO5 B5427214 allyl 3-(1,3-benzodioxol-5-yl)-2-[(2-chlorobenzoyl)amino]acrylate](/img/structure/B5427214.png)
allyl 3-(1,3-benzodioxol-5-yl)-2-[(2-chlorobenzoyl)amino]acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Allyl 3-(1,3-benzodioxol-5-yl)-2-[(2-chlorobenzoyl)amino]acrylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug development, and material science. This compound is also known as ABAA and has a molecular formula of C22H16ClNO5. In
Wissenschaftliche Forschungsanwendungen
ABAA has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. ABAA has also been found to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases. Additionally, ABAA has been investigated for its potential use in the development of novel materials, including polymers and coatings.
Wirkmechanismus
The exact mechanism of action of ABAA is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways involved in cancer cell proliferation and inflammation. ABAA has been shown to induce cell cycle arrest and apoptosis in cancer cells by regulating the expression of various genes involved in these processes. Additionally, ABAA has been found to inhibit the activity of NF-κB, a transcription factor that plays a critical role in the regulation of inflammatory responses.
Biochemical and Physiological Effects:
ABAA has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce oxidative stress and DNA damage in cancer cells, leading to cell cycle arrest and apoptosis. ABAA has also been found to inhibit the activity of various enzymes involved in the biosynthesis of prostaglandins and leukotrienes, which are important mediators of inflammation. Additionally, ABAA has been found to modulate the activity of various signaling pathways involved in cell growth and differentiation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using ABAA in lab experiments is its relatively simple synthesis method. ABAA is also stable under a range of conditions, making it easy to handle and store. However, one of the limitations of using ABAA in lab experiments is its low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, ABAA can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on ABAA. One area of interest is the development of novel ABAA derivatives with improved solubility and bioavailability. Another area of research is the investigation of the potential use of ABAA in combination with other anticancer drugs to enhance their efficacy. Additionally, further studies are needed to elucidate the exact mechanism of action of ABAA and its potential applications in the treatment of various diseases.
Synthesemethoden
The synthesis of ABAA involves the reaction of allyl 3-(1,3-benzodioxol-5-yl) acrylate with 2-chlorobenzoylisocyanate in the presence of a base catalyst. The reaction proceeds through the formation of an intermediate, which is then converted into ABAA by the addition of a proton source. The synthesis of ABAA is a straightforward process and can be carried out using standard laboratory techniques.
Eigenschaften
IUPAC Name |
prop-2-enyl (E)-3-(1,3-benzodioxol-5-yl)-2-[(2-chlorobenzoyl)amino]prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClNO5/c1-2-9-25-20(24)16(22-19(23)14-5-3-4-6-15(14)21)10-13-7-8-17-18(11-13)27-12-26-17/h2-8,10-11H,1,9,12H2,(H,22,23)/b16-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZNVTXQWXBEXGN-MHWRWJLKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)C(=CC1=CC2=C(C=C1)OCO2)NC(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC(=O)/C(=C\C1=CC2=C(C=C1)OCO2)/NC(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl [7-(diethylamino)-4-methyl-2-oxo-2H-chromen-3-yl]acetate](/img/structure/B5427132.png)
![N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}methanesulfonamide](/img/structure/B5427146.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-3-methoxybenzamide](/img/structure/B5427156.png)
![N~1~-cyclopropyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5427177.png)
![(3R*,4R*)-4-(hydroxymethyl)-1-[3-(2-methyl-1H-benzimidazol-1-yl)propanoyl]-3-piperidinol](/img/structure/B5427188.png)

![1-[3-(2,3-dihydro-1,4-benzodioxin-6-ylthio)propanoyl]-4-(hydroxymethyl)piperidin-4-ol](/img/structure/B5427213.png)



![N-[2-(4-ethyl-4H-1,2,4-triazol-3-yl)ethyl]-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5427228.png)
![6-[2-(3,4-dimethoxyphenyl)ethyl]-3-isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5427234.png)
![N-[4-(acetylamino)-3-methylphenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B5427242.png)
![N-[2-(acetylamino)-5-methoxyphenyl]-2-(phenylthio)acetamide](/img/structure/B5427243.png)